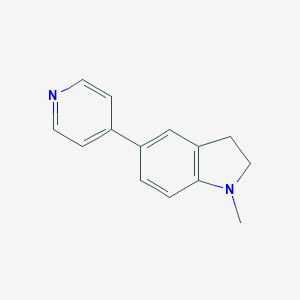
1-Methyl-5-(4-pyridinyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-pyridinyl)indoline, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications
1-Methyl-5-(4-pyridinyl)indoline derivatives have shown promise in several therapeutic areas:
- Cardiovascular Health : Compounds derived from indole structures, including this compound, have been investigated for their cardiotonic properties. They may enhance cardiac contractility and are being explored for use in treating heart failure and other cardiovascular conditions .
- Respiratory Disorders : The compound has also been noted for its bronchodilator effects, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial muscles and improving airflow .
- Cancer Treatment : Research indicates that certain derivatives can induce methuosis, a form of non-apoptotic cell death characterized by vacuolization of cells. This mechanism may be beneficial in targeting cancer cells that exhibit resistance to traditional apoptosis-inducing therapies. For instance, compounds based on the indole scaffold have demonstrated effectiveness against temozolomide-resistant glioblastoma cells .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves cyclization reactions that can yield various derivatives with altered biological activities. The structure-activity relationship (SAR) studies have revealed that modifications at specific positions of the indole ring can significantly impact the compound's potency and selectivity against different biological targets.
- Indole Modifications : The introduction of substituents at the 2- and 5-positions of the indole ring has been shown to alter the compound's cytotoxic profile. For example, certain substitutions can switch the mechanism of action from inducing methuosis to disrupting microtubule dynamics, which is crucial for cell division .
Biological Evaluation
Biological evaluations of this compound derivatives have included:
- Cytotoxicity Assays : Compounds have been tested against various cancer cell lines to assess their ability to inhibit growth and induce cell death. The results often indicate a dose-dependent response, with some derivatives achieving significant inhibition at low micromolar concentrations .
- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have included studies on tubulin polymerization and cellular vacuolization processes. Understanding these mechanisms is critical for developing effective therapeutic agents .
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
- Study on Indole-Based Chalcones : A study evaluated a library of indole-based chalcones, including those derived from this compound. The findings suggested that specific structural modifications could enhance anticancer activity while reducing toxicity to normal cells .
- Methuosis Induction in Glioblastoma : Research focused on the ability of certain derivatives to induce methuosis in glioblastoma cells demonstrated their potential as novel anticancer agents that bypass traditional resistance mechanisms associated with apoptosis .
Propriétés
Numéro CAS |
1453-83-4 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-methyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
Clé InChI |
RAODSKKQEFRYOM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
SMILES canonique |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Synonymes |
1-METHYL-5-(4-PYRIDINYL)INDOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















